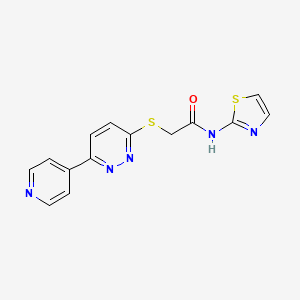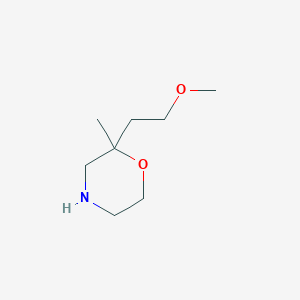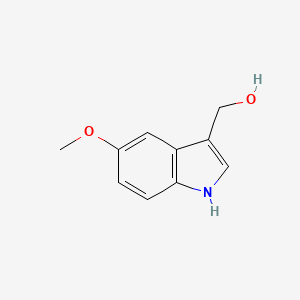
(5-methoxy-1H-indol-3-yl)methanol
Overview
Description
“(5-methoxy-1H-indol-3-yl)methanol” is a chemical compound with the CAS Number: 77419-78-4 . It has a molecular weight of 177.2 and its IUPAC name is this compound . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid at ambient temperature . It has a molecular weight of 177.2 .Scientific Research Applications
Vibrational and Electronic Properties Study
(Al-Wabli et al., 2017) conducted a combined experimental and theoretical study on the energetic and spectroscopic profiles of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone (MIMIM), a bis-indolic derivative and a precursor to a variety of melatonin receptor ligands. The study involved DFT, IR, Raman, UV-Vis, 1H NMR, and 13C NMR spectroscopy, providing insights into the electronic properties of the molecule.
Synthesis of Serotonin
Saito and Kikugawa (1979) explored the methoxylation of indoles and indolines, resulting in new synthesis methods for serotonin (Saito & Kikugawa, 1979). This method involved treating 5-bromo-iodoles and indolines with cuprous iodide and sodium methoxide.
Methanol Adsorption and Desorption Studies
Wu et al. (2012) used methanol to probe the surface sites of ceria nanocrystals, highlighting the significance of methanol in studying the surface sites of metal oxide catalysts (Wu et al., 2012).
Antibacterial and Antienzymatic Potentials
Rubab et al. (2017) conducted research on 2-(1H-Indol-3-yl)acetohydrazides, revealing their antibacterial activities against various bacterial strains and moderate to weak anti-enzymatic potentials against enzymes like α-Glucosidase and Butyrylcholinesterase (Rubab et al., 2017).
[3+2] Cycloaddition for Synthesis
Dong et al. (2014) described a [3+2] cycloaddition using α-trifluoromethyl-(indol-3-yl)methanols for synthesizing 1-trifluoromethylated cyclopenta[b]indole alkaloids, demonstrating a novel approach in organic synthesis (Dong et al., 2014).
Synthesis of Nanomeric Fused Cyclic Compounds
Makki et al. (2014) developed new nanomeric fused cyclic thiosemicarbazones and their mercuric(II) salts, showcasing the role of these compounds in analytical chemistry and their biocidal effects (Makki et al., 2014).
Development of Antitumor Compounds
Farghaly (2010) reported the development of new indole derivatives containing pyrazoles with potential antitumor activity, highlighting the medicinal chemistry applications of indole derivatives (Farghaly, 2010).
Methanol Conversion in Catalysis
Barthos et al. (2007) investigated the adsorption and reaction pathways of methanol on various Mo2C-containing catalysts, demonstrating the catalytic role of methanol in hydrocarbon formation (Barthos et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to impact a variety of biological pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to suppress the iron-induced lipid peroxidation .
Pharmacokinetics
The safety profiles of similar indole derivatives have been studied, with most showing good safety profiles .
Result of Action
Similar indole derivatives have been found to exhibit neuroprotective properties . For instance, some derivatives of 5-methoxy-indole carboxylic acid have shown strong neuroprotection against H2O2-induced oxidative stress in SH-SY5Y cells and 6-OHDA-induced neurotoxicity in rat-brain synaptosomes .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Biochemical Analysis
Biochemical Properties
(5-methoxy-1H-indol-3-yl)methanol, like other indole derivatives, has been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to the compound’s interactions with various enzymes, proteins, and other biomolecules.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reverse cisplatin-induced augmentation of NO and malondialdehyde (MDA), while boosting the activity of glutathione peroxidase (GPx), and superoxide dismutase (SOD) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been suggested that its mechanism of action is predictably through inhibition of reactive oxygen species (ROS) and inflammation . It also downregulates the expression of various signal transduction pathways regulating the genes involved in inflammation .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. In a rodent model, it was found to normalize plasma levels of biochemical enzymes
Properties
IUPAC Name |
(5-methoxy-1H-indol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-2-3-10-9(4-8)7(6-12)5-11-10/h2-5,11-12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHPTCVFDZJNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

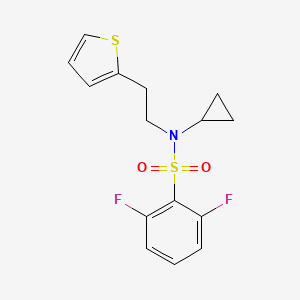
![7-(furan-2-yl)-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2368567.png)
![3-[(Cyanoacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B2368569.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}azepane-1-sulfonamide](/img/structure/B2368570.png)
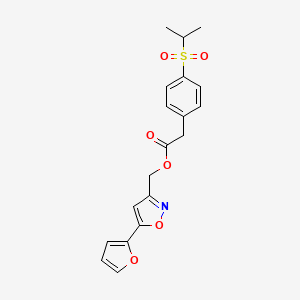
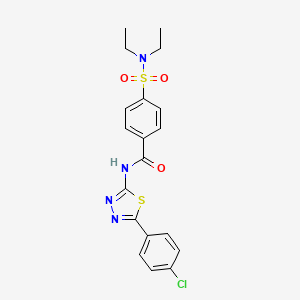
![(5R,7S)-N-(Cyanomethyl)-N-ethyl-2,5,7-trimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2368577.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2368580.png)

